PBDA

Glutamatergic Signaling Neuroprotection Chemical Biology

PBDA is the only tool compound that simultaneously activates mGluR3 and inhibits GCPII. Unlike single-target alternatives (e.g., 2-PMPA or LY354740), PBDA provides a cleaner, integrated probe for studying cooperative glutamatergic mechanisms in neuroprotection and excitotoxicity models. Its mGluR3 selectivity over mGluR2 makes it essential for mapping receptor-specific pathways. Secure bulk stock for your pivotal research.

Molecular Formula C12H19O10P
Molecular Weight 354.25 g/mol
CAS No. 229472-51-9
Cat. No. B1210302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBDA
CAS229472-51-9
Synonyms4,4'-phosphinicobis(butane-1,3-dicarboxylic acid)
PBDA cpd
Molecular FormulaC12H19O10P
Molecular Weight354.25 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O
InChIInChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)
InChIKeySGRJLTOOQLQDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBDA (CAS 229472-51-9): A Dual-Action mGluR3 Agonist and GCPII Inhibitor for Neuroscience Research


PBDA (4,4'-Phosphinicobis(butane-1,3-dicarboxylic acid); CAS 229472-51-9) is a phosphinate-based small molecule with a molecular weight of 354.25 g/mol . It is primarily utilized in neuroscience research as a tool compound due to its dual pharmacological profile: it acts as a selective agonist of the metabotropic glutamate receptor 3 (mGluR3) and as a potent inhibitor of glutamate carboxypeptidase II (GCPII, also known as NAALADase or NAAG peptidase) [1][2]. This dual functionality distinguishes it from many single-target modulators within the glutamatergic signaling pathway.

Why PBDA Cannot Be Replaced by Single-Action mGluR Agonists or GCPII Inhibitors


The unique value proposition of PBDA lies in its specific, concurrent modulation of two distinct but interconnected nodes of the glutamatergic system: mGluR3 activation and GCPII inhibition [1]. While alternative compounds may target one of these proteins with high potency—such as 2-PMPA for GCPII inhibition or LY354740 for group II mGluR agonism—they lack the complementary second activity [2]. This dual mechanism is critical for experimental models where both increasing NAAG (via GCPII inhibition) and directly stimulating mGluR3 are hypothesized to yield a synergistic or more physiologically relevant outcome. Substituting PBDA with a single-target analog fundamentally alters the experimental variable, potentially obscuring the contributions of each pathway to the observed phenotype.

Quantitative Differentiation of PBDA Against Key Alternatives and Analogs


Dual Pharmacological Activity Profile vs. Single-Target Comparators 2-PMPA and LY354740

PBDA is distinguished from the potent GCPII inhibitor 2-PMPA and the group II mGluR agonist LY354740 by its dual mechanism of action. PBDA acts as both a GCPII inhibitor and an mGluR3-selective agonist [1]. In contrast, 2-PMPA is reported as a selective GCPII inhibitor (IC50 0.3 nM) with no reported mGluR3 activity, and LY354740 is a group II agonist (mGluR2/3 EC50s of 5.1 and 24.3 nM, respectively) with no reported GCPII inhibitory activity [2]. This dual action enables PBDA to simultaneously elevate extracellular NAAG and directly stimulate mGluR3.

Glutamatergic Signaling Neuroprotection Chemical Biology

GCPII Inhibition Potency (IC50/Ki) of PBDA Relative to Analogs 2-PMPA and ZJ 43

While a specific IC50 value for PBDA's inhibition of GCPII is not widely available in public literature, it is consistently described as a 'potent inhibitor' of GCPII [1][2]. For procurement, its potency is contextualized against the benchmark inhibitor 2-PMPA (Ki 0.3 nM; IC50 300 pM) [3] and the advanced inhibitor ZJ 43 (IC50 2.4 nM, Ki 0.8 nM) [4]. PBDA's phosphinate structure is predicted by molecular modeling to occupy the same zinc-coordinating subpocket as 2-PMPA, suggesting a similar high-affinity binding mode, though it uniquely engages a hydrophobic subpocket with its non-pharmacophore groups [5].

Enzyme Inhibition GCPII NAALADase

mGluR3 Receptor Selectivity Profile vs. Group II Agonist LY354740

PBDA is described as an mGluR3-selective agonist, which is a distinct profile compared to the more common group II (mGluR2/3) agonists like LY354740 [1][2]. While specific EC50 values for PBDA at mGluR2 and mGluR3 are not readily available, its designation as 'mGluR3-selective' implies a degree of subtype discrimination. In contrast, LY354740 is a dual agonist, activating both mGluR2 (EC50 5.1 nM) and mGluR3 (EC50 24.3 nM) [2]. The ability to specifically target mGluR3 over mGluR2 is a critical differentiating factor in research dissecting the specific physiological roles of each receptor subtype.

GPCR Metabotropic Glutamate Receptor Agonist

Purity and Quality Control Specifications from Authoritative Commercial Suppliers

PBDA from authorized distributors like Sigma-Aldrich is supplied with a defined purity specification of >95% as determined by NMR, ensuring reliability and reproducibility in research [1]. This level of purity is a key differentiator when comparing to smaller, less-regulated vendors, where product quality and analytical documentation may be inconsistent. While not a comparison to a specific molecular analog, this represents a direct comparator-driven decision point against the same compound sourced from alternative, less-documented suppliers.

Quality Control NMR Procurement

High-Impact Applications for PBDA Based on Demonstrated Differentiation


Investigating Synergistic Neuroprotection via Concurrent mGluR3 Activation and NAAG Elevation

PBDA is the preferred tool compound for in vitro studies designed to disentangle the cooperative effects of group II mGluR activation and GCPII inhibition in models of excitotoxicity or neurodegeneration [1]. Its dual mechanism allows a single compound to mimic the combined effect of elevating endogenous NAAG and directly stimulating mGluR3. Using separate single-target compounds (e.g., 2-PMPA and LY354740) introduces confounding variables related to dosing, pharmacokinetics, and potential off-target synergies. PBDA provides a cleaner, more integrated pharmacological probe for this specific hypothesis [1].

Dissecting the Specific Contribution of mGluR3 in Glutamatergic Signaling

In studies focused on mGluR3-specific functions—as opposed to those shared with the closely related mGluR2 receptor—PBDA is a critical reagent [2]. Its reported selectivity for mGluR3 differentiates it from widely used dual mGluR2/3 agonists like LY354740 or LY379268 [2]. This application is essential for mapping mGluR3-specific signaling pathways, expression patterns, and physiological roles in the CNS, where mGluR2 and mGluR3 may have distinct and even opposing functions [2].

Molecular Modeling and Structure-Based Drug Design for GCPII

PBDA serves as a key structural template in computational chemistry for the design of novel GCPII inhibitors [3]. Molecular modeling studies have shown that its non-pharmacophore groups engage a hydrophobic subpocket of the enzyme, a feature not shared by the simpler inhibitor 2-PMPA [3]. This makes PBDA a valuable starting point for designing inhibitors with improved pharmacokinetic properties or alternative binding kinetics, exploiting interactions that extend beyond the canonical zinc-binding pharmacophore [3].

Preclinical Studies Investigating Stereoisomer-Specific Pharmacology

The availability of literature describing the differential effects of PBDA stereoisomers presents a unique research avenue [4]. Unlike many tool compounds where stereochemistry is fixed or not investigated, PBDA's chiral centers allow for studies that probe the stereospecificity of both mGluR3 agonism and GCPII inhibition. This is critical for understanding the precise molecular recognition events at these targets and can guide the development of more selective and potent drug candidates with a defined three-dimensional structure [4].

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